3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers
CAS No.: 2751704-49-9
Cat. No.: VC12017391
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2751704-49-9 |
|---|---|
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol |
| Standard InChI | InChI=1S/C6H13NO2/c1-5(7)2-6(9,3-5)4-8/h8-9H,2-4,7H2,1H3 |
| Standard InChI Key | KLWDLEDRNAPGBR-UHFFFAOYSA-N |
| SMILES | CC1(CC(C1)(CO)O)N |
| Canonical SMILES | CC1(CC(C1)(CO)O)N |
Introduction
Structural Characteristics and Stereochemical Complexity
Molecular Architecture
The compound features a cyclobutane ring substituted with:
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An amino group (-NH₂) at position 3.
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A hydroxymethyl group (-CH₂OH) at position 1.
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A methyl group (-CH₃) at position 3.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Density | 1.0±0.1 g/cm³ (estimated) | |
| LogP | -0.97 (predicted) | |
| Polar Surface Area | 46 Ų | |
| Hydrogen Bond Donors | 2 (NH₂, OH) |
Synthesis and Stereochemical Control
Synthetic Routes
Synthesis typically involves multi-step strategies to address the steric hindrance of the cyclobutane ring and stereoselectivity challenges:
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Ring Formation: Cycloaddition or [2+2] photocyclization to construct the cyclobutane core .
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Functionalization:
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Diastereomer Separation: Chromatographic techniques (e.g., HPLC with chiral columns) or crystallization .
Table 2: Reagents and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclobutane Formation | Pt-catalyzed [2+2] cyclization | 45-60% |
| Hydroxymethylation | Formaldehyde, BF₃·Et₂O | 70% |
| Amination | NH₃, NaBH₃CN | 65% |
Applications in Medicinal Chemistry
Fragment-Based Drug Discovery (FBDD)
The compound’s 3D structure and low molecular weight (131.17 g/mol) make it ideal for FBDD:
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Target Binding: The amino and hydroxyl groups facilitate hydrogen bonding with proteins, while the cyclobutane ring enhances rigidity .
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Library Screening: Used in X-ray crystallography screens at concentrations up to 1 M due to its small size .
Comparative Analysis with Structural Analogs
Table 3: Key Analog Comparison
Industrial and Research Challenges
Scalability Issues
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Ring Strain: Cyclobutane’s 90° bond angles increase synthetic difficulty at scale .
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Diastereomer Purity: Industrial separation requires cost-intensive chiral resolution.
Future Directions
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